4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction of 4-tert-butylbenzaldehyde with an amine to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine derivatives to form the triazole ring.
Thiol Addition: The final step involves the addition of a thiol group to the triazole ring under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The benzylidene group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-((4-Tert-butylbenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-((4-Tert-butylbenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the tert-butyl and ethoxyphenyl groups provides a unique structural framework that can be exploited for various applications.
Properties
CAS No. |
497921-69-4 |
---|---|
Molecular Formula |
C21H24N4OS |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4OS/c1-5-26-18-8-6-7-16(13-18)19-23-24-20(27)25(19)22-14-15-9-11-17(12-10-15)21(2,3)4/h6-14H,5H2,1-4H3,(H,24,27)/b22-14+ |
InChI Key |
JZVCFMBYXPVJBD-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.